molecular formula C18H22N2OS B13446924 Diethazine Sulfoxide

Diethazine Sulfoxide

Cat. No.: B13446924
M. Wt: 314.4 g/mol
InChI Key: FHJXMDBVMWVIIL-UHFFFAOYSA-N
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Description

Diethazine Sulfoxide is a chemical compound known for its applications in various fields, including pharmaceuticals and organic synthesis It is a derivative of diethazine, a phenothiazine derivative, and is characterized by the presence of a sulfoxide group

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethazine Sulfoxide can be synthesized through the oxidation of diethazine. One common method involves the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The reaction conditions must be carefully controlled to avoid over-oxidation to the sulfone derivative.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The final product is usually purified through recrystallization or chromatography to achieve the desired purity.

Types of Reactions:

    Oxidation: this compound can undergo further oxidation to form the corresponding sulfone.

    Reduction: It can be reduced back to diethazine using reducing agents like sodium borohydride.

    Substitution: The sulfoxide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

    Oxidation: Diethazine Sulfone.

    Reduction: Diethazine.

    Substitution: Various substituted diethazine derivatives.

Scientific Research Applications

Diethazine Sulfoxide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other complex molecules.

    Biology: Studied for its potential effects on cellular processes and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

Diethazine Sulfoxide can be compared with other sulfoxide-containing compounds such as:

    Dimethyl Sulfoxide: Known for its solvent properties and use in cryopreservation.

    Methyl Sulfoxide: Used in organic synthesis and as a reagent in various chemical reactions.

Uniqueness: this compound is unique due to its phenothiazine backbone, which imparts specific chemical and biological properties

Comparison with Similar Compounds

  • Dimethyl Sulfoxide
  • Methyl Sulfoxide
  • Phenothiazine Sulfoxide Derivatives

Properties

Molecular Formula

C18H22N2OS

Molecular Weight

314.4 g/mol

IUPAC Name

N,N-diethyl-2-(5-oxophenothiazin-10-yl)ethanamine

InChI

InChI=1S/C18H22N2OS/c1-3-19(4-2)13-14-20-15-9-5-7-11-17(15)22(21)18-12-8-6-10-16(18)20/h5-12H,3-4,13-14H2,1-2H3

InChI Key

FHJXMDBVMWVIIL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1C2=CC=CC=C2S(=O)C3=CC=CC=C31

Origin of Product

United States

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